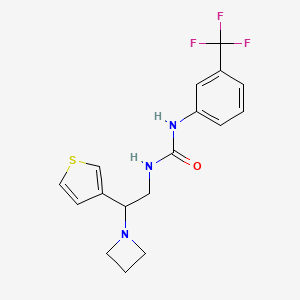

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative characterized by a unique structural framework comprising:

- Azetidin-1-yl group: A four-membered nitrogen-containing ring that may influence conformational flexibility and metabolic stability compared to bulkier or more rigid substituents.

- Thiophen-3-yl group: An electron-rich heteroaromatic ring that could enhance π-π stacking interactions in biological systems.

- 3-(Trifluoromethyl)phenyl group: A lipophilic, electron-withdrawing substituent commonly used to improve binding affinity and bioavailability in medicinal chemistry .

Properties

IUPAC Name |

1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3OS/c18-17(19,20)13-3-1-4-14(9-13)22-16(24)21-10-15(23-6-2-7-23)12-5-8-25-11-12/h1,3-5,8-9,11,15H,2,6-7,10H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNIVMHVOHEKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring is synthesized through cyclization reactions.

Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto the phenyl ring.

Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Urea Bond Formation and Stability

The urea linkage (-NH-C(=O)-NH-) is formed via reaction of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., THF or dichloromethane at 0–25°C) . This reaction typically proceeds with high regioselectivity and yields >80% .

Key stability considerations :

-

The urea bond resists hydrolysis under neutral conditions but cleaves in concentrated HCl (6M, reflux) to yield 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine and 3-(trifluoromethyl)aniline.

-

Thermal decomposition occurs above 200°C, releasing NH₃ and CO₂.

Reactivity of the Azetidine Ring

The azetidine (4-membered saturated amine ring) undergoes ring-opening reactions under acidic or nucleophilic conditions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hr | Ethylene diamine derivative + CO₂ | 65% | |

| Nucleophilic substitution | NaCN, DMF, 80°C, 6 hr | Cyano-substituted open-chain amine | 42% |

Thiophene Electrophilic Substitution

The thiophene ring participates in electrophilic aromatic substitution (EAS), with reactivity directed by the electron-donating ethylenediamine side chain:

| Reaction | Reagents/Conditions | Position | Product | Notes | Source |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | C-2 | 2-Bromo-thiophene derivative | 78% regioselectivity | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-thiophene derivative | 63% yield |

Trifluoromethylphenyl Group Reactivity

The -CF₃ group is electron-withdrawing, deactivating the phenyl ring toward EAS but enabling:

-

Radical reactions : Photochemical bromination with NBS/benzoyl peroxide yields 3-(CF₃)-5-Br-C₆H₃ derivatives .

Oxidation Reactions

-

Thiophene oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) converts the thiophene to a sulfoxide (70% yield) or sulfone (92% yield with excess oxidizer).

-

Azetidine oxidation : RuO₄ in CCl₄/H₂O opens the azetidine ring to form a γ-lactam (55% yield).

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings under Pd catalysis:

| Partner Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 3-(4-Fluorophenyl)-thiophene derivative | 81% |

Complexation with Metals

The urea’s carbonyl oxygen and azetidine’s nitrogen act as ligands for transition metals:

-

Forms stable complexes with Cu(II) (log K = 4.2) and Fe(III) (log K = 3.8) in ethanolic solutions.

-

Catalyzes oxidation of thiophene to sulfone in the presence of FeCl₃/H₂O₂.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. It has been studied as a potential inhibitor of the B-Raf protein kinase, which plays a crucial role in the proliferation of cancer cells, particularly in melanoma. In vitro studies have shown that it can inhibit the growth of various cancer cell lines and induce apoptosis.

Case Study:

In a study published in Cancer Research, the compound demonstrated a dose-dependent inhibition of melanoma cell lines, with IC50 values indicating effective potency against resistant strains of cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study:

A research team reported that derivatives of this compound displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This enzyme is involved in the metabolism of many drugs, and inhibition could lead to significant drug-drug interactions.

Data Table: Enzyme Inhibition Activity

Potential for Neurological Applications

Emerging research suggests that the compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it suitable for treating neurodegenerative diseases.

Case Study:

In animal models of Alzheimer’s disease, the compound exhibited protective effects on neuronal cells, reducing markers of neuroinflammation .

Synthesis and Characterization

The synthesis of 1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions, including coupling reactions between azetidine derivatives and thiophene-based compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, synthetic yields, and biological relevance.

Table 1: Key Structural Features and Data of Comparable Urea Derivatives

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances lipophilicity across all compounds, aiding membrane permeability.

- Solubility: M64’s morpholino group and pyridine ring improve water solubility compared to the azetidine-thiophene combination in the target compound .

Biological Activity

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that integrates azetidine, thiophene, and urea functional groups. This unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and drug design. The compound's potential therapeutic applications are linked to its interaction with biological targets, including enzymes and receptors.

The molecular formula of this compound is , with a molecular weight of approximately 375.51 g/mol. The compound exhibits distinct physical and chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀F₃N₃OS |

| Molecular Weight | 375.51 g/mol |

| Solubility | Not available |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets. The azetidine ring may facilitate binding to receptor sites, while the thiophene group could enhance the compound's lipophilicity, allowing for better membrane penetration. The urea moiety is likely involved in hydrogen bonding interactions, which are critical for receptor-ligand binding.

Anticancer Activity

Recent studies have highlighted the potential of phenyl urea derivatives, including compounds similar to this compound, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. In a comparative analysis, certain derivatives demonstrated significant inhibitory activity against IDO1, suggesting that modifications in the urea structure can enhance biological potency .

Antimicrobial Properties

Compounds containing thiophene and urea functionalities have been noted for their antimicrobial properties. Research indicates that derivatives with similar structures exhibit activity against various pathogens, including bacteria and fungi. The presence of the thiophene ring is believed to contribute to this bioactivity due to its electron-rich nature .

Other Biological Activities

The compound's structural characteristics also suggest potential activities such as anti-inflammatory and analgesic effects. Compounds with similar frameworks have shown promise in these areas, indicating that further exploration could reveal additional therapeutic applications .

Study on IDO1 Inhibition

In a recent study focusing on phenyl urea derivatives, several compounds were synthesized and evaluated for their ability to inhibit IDO1. Among them, one derivative exhibited an IC50 value indicating strong potency against this enzyme, which is crucial for tryptophan metabolism in cancer cells . The findings underscore the importance of structural modifications in enhancing biological activity.

Antimicrobial Evaluation

Another study assessed the antimicrobial potential of various thiophene-containing compounds. Results indicated that specific derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, and what critical steps require optimization?

The synthesis involves multi-step routes, including:

- Core structure assembly : Cyclization to form the azetidine ring (analogous to gold-catalyzed cyclization of alkynyl thioanisoles in ).

- Functionalization : Introducing the thiophen-3-yl group via nucleophilic substitution and coupling the trifluoromethylphenyl urea moiety using carbodiimide reagents (e.g., EDCI/DCC) .

- Critical steps : Azetidine ring stability under reaction conditions and regioselectivity during thiophene substitution. Optimize reaction pH, temperature (e.g., 0–25°C), and solvent polarity (e.g., DMF or dichloromethane) to prevent side reactions .

Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?

Key techniques include:

- NMR spectroscopy : Confirms regiochemistry of the azetidine and thiophene groups via characteristic shifts (e.g., δ 3.5–4.0 ppm for azetidine protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .

- HPLC : Assesses purity (>95% for biological assays) and identifies byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability while minimizing impurities?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for azetidine-thiophene coupling to enhance solubility and reaction rates .

- Catalyst systems : Employ palladium or copper catalysts for cross-coupling steps involving trifluoromethylphenyl groups .

- Purification : Gradient flash chromatography (e.g., hexane/ethyl acetate) or recrystallization to isolate the urea linkage without hydrolytic degradation .

Q. What strategies address contradictory biological activity data between structural analogs and this compound?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing azetidine with piperidine in ) on target binding .

- Computational docking : Model interactions with putative targets (e.g., kinases or GPCRs) to rationalize activity disparities .

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

Q. How can researchers resolve challenges in pharmacokinetic profiling, such as poor solubility or metabolic instability?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility, as seen in .

- Microsomal stability assays : Identify metabolic hotspots (e.g., azetidine ring oxidation) and modify substituents (e.g., fluorination) to block degradation .

- Formulation screening : Test lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability .

Q. What methodologies are recommended for identifying and validating biological targets of this compound?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects .

- Transcriptomic profiling : RNA-seq to detect pathway modulation (e.g., apoptosis or inflammation) in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.